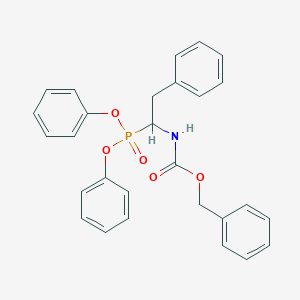

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate

Descripción

Propiedades

IUPAC Name |

benzyl N-(1-diphenoxyphosphoryl-2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26NO5P/c30-28(32-22-24-15-7-2-8-16-24)29-27(21-23-13-5-1-6-14-23)35(31,33-25-17-9-3-10-18-25)34-26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNZWAJOKMJQBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(NC(=O)OCC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26NO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate typically involves the protection of an amine with a Cbz group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, often at room temperature, to yield the Cbz-protected amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Actividad Biológica

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.

Overview of Biological Activity

The biological activity of this compound has been evaluated in various studies. The compound is part of a broader class of phosphonates that have demonstrated significant cytotoxic effects against cancer cell lines, particularly in breast cancer models.

The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Apoptosis is a programmed cell death process that is crucial for eliminating dysfunctional cells. The compound's structure allows it to interact with cellular pathways that regulate apoptosis, thereby enhancing its cytotoxicity against specific cancer cell lines.

Research Findings

-

Cytotoxicity Studies :

- In studies involving human breast cancer cell lines (e.g., MCF-7), this compound exhibited marked cytotoxic effects, surpassing the efficacy of established chemotherapeutic agents such as Tamoxifen .

- The compound was shown to induce apoptosis effectively, leading to a decrease in cell viability in treated cultures.

- Structure-Activity Relationship (SAR) :

Case Study 1: MCF-7 Cell Line Evaluation

A study conducted on the MCF-7 breast cancer cell line assessed the cytotoxic effects of this compound using MTT assays. The results indicated that:

- IC50 Values : The IC50 value for this compound was significantly lower than that for Tamoxifen, indicating higher potency.

- Mechanism Insights : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound, confirming its role in promoting programmed cell death.

Data Table

| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| This compound | 5.4 | MCF-7 | Induction of Apoptosis |

| Tamoxifen | 12.3 | MCF-7 | Estrogen Receptor Modulator |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C24H26NO5P

- Molecular Weight : 439.44 g/mol

- CAS Number : 73270-46-9

This compound is characterized by its unique functional groups, which enable diverse chemical reactivity and biological interactions.

Chemical Synthesis

Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate serves as a versatile building block in organic synthesis. It can be utilized in:

- Synthesis of Complex Organic Molecules : The compound is employed in the construction of more complex structures through various reactions such as oxidation, reduction, and nucleophilic substitution .

| Reaction Type | Description |

|---|---|

| Oxidation | Forms phosphonic acid derivatives |

| Reduction | Converts phosphonate to phosphine oxide |

| Nucleophilic Substitution | Involves replacement of the diphenylphosphonate group |

Biological Research

In biological contexts, this compound is instrumental in studying enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biomolecules. Notably:

- Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of various enzymes, contributing to the understanding of biochemical pathways .

Medicinal Chemistry

The compound is explored for potential therapeutic applications:

- Pharmaceutical Development : As a precursor in the synthesis of novel pharmaceuticals, it shows promise for developing drugs targeting specific diseases, including cancer and infectious diseases .

| Application Area | Potential Use |

|---|---|

| Anticancer Agents | Development of compounds targeting cancer cell lines |

| Antiviral Agents | Investigated for activity against influenza viruses |

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives effectively inhibit the growth of specific cancer cell lines with IC50 values in the low micromolar range .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme acetylcholinesterase revealed that compounds related to this compound could serve as effective inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues: Cbz-Amino Phosphonates

Diphenyl 1-(Cbz-Amino)isobutylphosphonate (CAS 65164-83-2)

- Molecular Formula: C₂₄H₂₆NO₅P (vs. inferred C₂₅H₂₄NO₅P for the target compound).

- Key Differences :

- Substituent : Isobutyl group (branched aliphatic) vs. phenylethane (aromatic-aliphatic hybrid).

- Implications :

- The isobutyl group may reduce solubility in polar solvents due to its hydrophobic nature .

Phosphine Derivatives with Aryl Substituents

Diphenyl(4-Ada mantylphenyl)phosphine (AdTPP)

- Host-Guest Interaction : Association constant (Kf) is twice that of other phosphines (e.g., diphenyl(4-phenylphenyl)phosphine) due to the adamantyl group’s steric bulk and hydrophobicity.

- Solvent Effects: Lower Kf in supercritical CO₂ (scCO₂) compared to water, attributed to reduced hydrophobic interactions in non-polar media. This highlights the importance of solvent choice in applications involving phosphonates or phosphines .

Functionalized Phosphonates with Heterocyclic Groups

Diphenyl 1-(N-Butylamino)-1-(2-Pyridyl)Methylphosphonate

- Structural Features: Combines a pyridinyl group and N-butylamino substituent.

- Spectroscopic Data : ¹H NMR (CDCl₃) shows distinct pyridinyl proton shifts (δ 8.85–6.95 ppm), suggesting strong electron delocalization. Comparable shifts in the target compound (if available) would indicate similar electronic environments .

Data Table: Key Comparative Properties

*Inferred based on structural analogy.

Research Findings and Implications

- Synthesis: Both Cbz-amino phosphonates (target and isobutyl analogue) likely follow similar phosphorylation protocols, as referenced in and .

- Biological Relevance : The Cbz group in the target compound may enhance stability against enzymatic degradation, making it advantageous for drug design compared to unprotected analogues .

- Solubility and Interactions : The phenylethane group’s aromaticity suggests superior performance in aromatic solvent systems or protein-binding applications compared to aliphatic-substituted phosphonates .

Q & A

Q. What are the standard synthetic routes for Diphenyl 1-(Cbz-Amino)-2-phenylethanephosphonate, and what key intermediates are involved?

The compound is synthesized via a multi-step route involving:

- Step 1 : Protection of the amino group using benzyl carbamate (Cbz) under acidic conditions (e.g., acetic acid) with triphenyl phosphite as a catalyst at 80–90°C .

- Step 2 : Phosphorylation using diphenyl phosphite, yielding the phosphonate ester.

- Step 3 : Purification via crystallization or column chromatography. Key intermediates include the Cbz-protected amino precursor and the phosphorylated intermediate. Reaction conditions (temperature, solvent polarity) must be tightly controlled to avoid side reactions like hydrolysis .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

- ¹H/³¹P NMR : The ¹H NMR spectrum reveals proton environments of the phenyl, Cbz, and ethanephosphonate groups (e.g., δ 7.2–7.5 ppm for aromatic protons). The ³¹P NMR signal typically appears at δ 18–22 ppm, confirming phosphonate formation .

- X-ray crystallography : Used to resolve stereochemical ambiguity, as the compound exists as a mixture of trans- and cis-isomers in solution due to rotation around the C–N bond of the carbamate group .

Q. What solvents and conditions are optimal for its stability during storage?

- Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis of the phosphonate ester.

- Store in anhydrous aprotic solvents (e.g., THF, dichloromethane) under inert gas (Ar/N₂) at –20°C to minimize degradation .

Advanced Research Questions

Q. How do stereochemical variations (trans/cis isomerism) impact biological activity, and what methods can resolve this?

- Impact : The trans-isomer predominates in solution (~70:30 ratio) and may exhibit higher binding affinity to target enzymes (e.g., proteases) due to spatial alignment of functional groups .

- Resolution : Use chiral chromatography (e.g., HPLC with amylose-based columns) or selective crystallization. X-ray diffraction of single crystals can confirm absolute configuration .

Q. What experimental strategies address contradictions in reported biological efficacy (e.g., antimicrobial vs. anticancer activity)?

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify therapeutic windows.

- Mechanistic studies : Compare inhibition kinetics against bacterial vs. human kinases (e.g., using competitive binding assays or molecular docking simulations).

- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate specificity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET prediction : Use tools like SwissADME to predict solubility, permeability, and metabolic stability.

- Docking simulations : Map interactions with targets (e.g., HIV-1 protease) to identify modifications (e.g., fluorination of phenyl rings) that enhance binding energy .

Q. What are the challenges in scaling up synthesis, and how can reaction yields be optimized?

- Challenges : Isomer separation and phosphonate ester hydrolysis during prolonged reactions.

- Optimization : Use microwave-assisted synthesis to reduce reaction time. Replace diphenyl phosphite with more reactive agents (e.g., bis(trichloromethyl) carbonate) under controlled pH .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.